Norlevorphanol is derived from morphinan derivatives, specifically through the modification of levorphanol. It is classified under the category of synthetic opioids, which are designed to mimic the effects of natural opiates while potentially reducing side effects and addiction risks. The chemical structure of Norlevorphanol allows it to interact with various opioid receptors in the central nervous system, making it an important subject of research in pharmacology and medicinal chemistry.
Norlevorphanol can be synthesized through several methods, primarily involving the reduction of morphinan derivatives. A common synthetic route includes:
These methods highlight the versatility in synthesizing Norlevorphanol, which can be adapted for both laboratory and industrial production settings.
The molecular formula of Norlevorphanol is , with a molecular weight of 243.34 g/mol. Its IUPAC name is (1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol. The InChI key for this compound is IYNWSQDZXMGGGI-NUEKZKHPSA-N.
The structural representation reveals a complex arrangement of rings typical of morphinan derivatives, contributing to its interaction with opioid receptors.
Norlevorphanol participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its therapeutic efficacy.
Norlevorphanol primarily acts as an agonist at the μ-opioid receptor, leading to increased pain relief through several mechanisms:
The efficacy of Norlevorphanol as an analgesic makes it a valuable candidate for further research in pain management therapies.
Norlevorphanol exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation methods for pharmaceutical applications.
Norlevorphanol has several potential applications in scientific research and medicine:
Norlevorphanol emerged during mid-20th century investigations into opioid structure-activity relationships as researchers systematically modified the morphinan core structure. This compound was identified as the N-demethylated derivative of levorphanol, representing a structural simplification of naturally occurring opiate alkaloids [1] [4]. Early pharmacological characterization established that Norlevorphanol possessed morphine-like properties, with studies confirming its significant analgesic potency despite its simpler chemical structure compared to classical opiates [2] [8]. The compound was never advanced to clinical marketing, remaining primarily a pharmacological tool for understanding opioid receptor interactions [3]. Its discovery timeline parallels the broader exploration of semisynthetic opioids during the 1940s-1960s, when researchers sought to optimize the therapeutic profile of morphine through molecular modifications [4] [8].
Norlevorphanol belongs to the morphinan class of opioid compounds, characterized by a tetracyclic structure consisting of three benzene rings fused in a phenanthrene arrangement with an additional nitrogen-containing ring [9]. This structural class includes naturally occurring compounds (morphine, codeine), semisynthetic derivatives (oxycodone, hydromorphone), and fully synthetic compounds (levorphanol) [1] [9]. Specifically, Norlevorphanol is classified as the levo-isomer of 3-hydroxymorphinan (chemical name: (−)-morphinan-3-ol), distinguishing it from the dextrorotatory enantiomer which lacks significant opioid activity [2] [3]. Within opioid classifications, it functions as a pure opioid agonist at classical opioid receptors, contrasting with mixed agonist-antagonist compounds that emerged later in opioid pharmacology [1] [4].
Table 1: Classification of Norlevorphanol Within the Morphinan Family
Classification Level | Designation | Key Characteristics |
---|---|---|
Core Structure | Morphinan | Tetracyclic structure with phenanthrene core and piperidine ring |
Subclass | 3-Hydroxymorphinan | Hydroxyl group at position 3 of the phenanthrene structure |
Stereochemical Form | Levorotatory isomer | (−)-enantiomer with morphine-like pharmacological activity |
Pharmacological Class | Full opioid agonist | Binds and activates opioid receptors without antagonist properties |
Therapeutic Category | Unmarketed analgesic | Studied pharmacologically but never commercially developed |
Norlevorphanol's regulatory status evolved under the United States Controlled Substances Act, initially established in 1970. The Drug Enforcement Administration classified Norlevorphanol as a Schedule I narcotic with the specific Controlled Substances Code Number (ACSCN) 9634 [2] [7]. This scheduling reflects the official determination that Norlevorphanol meets the three criteria for Schedule I substances: (1) high potential for abuse, (2) no currently accepted medical use in treatment in the United States, and (3) lack of accepted safety for use under medical supervision [6] [7]. The assignment of ACSCN 9634 specifically identifies Norlevorphanol in federal tracking systems, with the Drug Enforcement Administration establishing an annual aggregate manufacturing quota (52 grams in 2014) that strictly limits production to research purposes [2] [7]. Internationally, Norlevorphanol is similarly controlled, classified as a Class A1 narcotic in Brazil and under Schedule I in Canada [2].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3